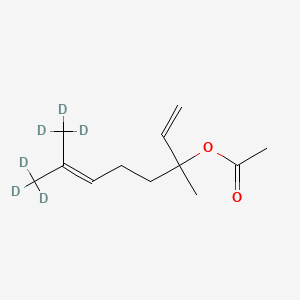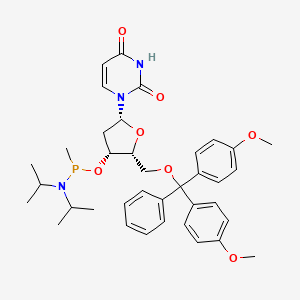
Multi-kinase-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Multi-kinase-IN-4 is a novel compound that functions as a multi-kinase inhibitor. It has shown significant potential in the treatment of various cancers by targeting multiple protein kinases simultaneously. This compound is designed to inhibit the activity of several kinases involved in cell proliferation, survival, and migration, making it a promising candidate for cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Multi-kinase-IN-4 involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a quinazolin-4-one core, which is then modified to introduce various substituents that enhance its kinase inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity of the final product. This involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography. Quality control measures are implemented to ensure that the compound meets the required specifications for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
Multi-kinase-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its stability and efficacy.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different levels of kinase inhibition and may be further evaluated for their therapeutic potential.
Aplicaciones Científicas De Investigación
Multi-kinase-IN-4 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying kinase inhibition and developing new kinase inhibitors.
Biology: The compound is used to investigate the role of kinases in cellular processes such as proliferation, apoptosis, and migration.
Medicine: this compound is being explored as a potential therapeutic agent for treating various cancers, including lung, breast, and colorectal cancers.
Industry: The compound’s ability to inhibit multiple kinases makes it a candidate for developing targeted cancer therapies and personalized medicine approaches.
Mecanismo De Acción
Multi-kinase-IN-4 exerts its effects by binding to the ATP-binding sites of multiple protein kinases, thereby inhibiting their activity. This inhibition disrupts the signaling pathways that promote cancer cell proliferation, survival, and migration. The molecular targets of this compound include kinases such as VEGFR2, EGFR, HER2, and CDK2. By simultaneously targeting these kinases, the compound can effectively hinder the growth and spread of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Regorafenib: A multi-kinase inhibitor that targets kinases involved in tumor angiogenesis and oncogenesis.
Sorafenib: Another multi-kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.
Sunitinib: A multi-kinase inhibitor that targets receptors involved in tumor growth and angiogenesis.
Uniqueness of Multi-kinase-IN-4
This compound stands out due to its broad-spectrum kinase inhibition and lower toxicity profile compared to other multi-kinase inhibitors. It has shown efficacy against a wide range of cancer cell lines and exhibits a good safety profile in normal cells. This makes it a promising candidate for further development and clinical evaluation.
Propiedades
Fórmula molecular |
C21H20ClFN2OS |
|---|---|
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-6-fluoro-3-[(E)-3-methylpent-2-enyl]quinazolin-4-one |
InChI |
InChI=1S/C21H20ClFN2OS/c1-3-14(2)10-11-25-20(26)18-12-17(23)8-9-19(18)24-21(25)27-13-15-4-6-16(22)7-5-15/h4-10,12H,3,11,13H2,1-2H3/b14-10+ |
Clave InChI |
YVQVKOLWSCKSFG-GXDHUFHOSA-N |
SMILES isomérico |
CC/C(=C/CN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=CC=C(C=C3)Cl)/C |
SMILES canónico |
CCC(=CCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)





![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)



